molecular formula C12H10FNO2 B1443279 Ethyl 6-fluoroquinoline-3-carboxylate CAS No. 71083-14-2

Ethyl 6-fluoroquinoline-3-carboxylate

Cat. No.: B1443279
CAS No.: 71083-14-2
M. Wt: 219.21 g/mol
InChI Key: NWHUAEQBXFNORT-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 6-fluoroquinoline-3-carboxylate is a derivative of the fluoroquinolone family of antibacterials . The primary targets of this compound are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells are unable to replicate and eventually die .

Biochemical Pathways

The action of this compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling . This disruption prevents the unwinding of DNA strands, which is necessary for the initiation of DNA replication . The downstream effect is the cessation of bacterial growth due to the inability to replicate DNA .

Pharmacokinetics

It is known that fluoroquinolones, in general, have high gi absorption and are permeable to the blood-brain barrier . Fluoroquinolones are also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cells to die . This makes it an effective antibacterial agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones .

Biochemical Analysis

Biochemical Properties

Ethyl 6-fluoroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the enzymes from functioning properly .

Cellular Effects

This compound has profound effects on various types of cells, particularly bacterial cells. It inhibits cell division and induces cell death by interfering with DNA replication and repair mechanisms. In addition to its antibacterial effects, this compound can influence eukaryotic cells by affecting cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. The compound forms a complex with these enzymes, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death. This compound also exhibits a high affinity for the bacterial cell membrane, enhancing its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of bacterial growth and prolonged modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to the liver and kidneys. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing adverse effects .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes various biotransformation processes. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. These metabolic pathways result in the formation of various metabolites, some of which retain antibacterial activity. This compound can also affect metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes. This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and the nucleus of bacterial cells. The compound’s activity is influenced by its subcellular localization, as it needs to reach the DNA gyrase and topoisomerase IV enzymes to exert its effects. Post-translational modifications and targeting signals may direct this compound to specific compartments within the cell, enhancing its antibacterial activity .

Properties

IUPAC Name

ethyl 6-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHUAEQBXFNORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695140
Record name Ethyl 6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-14-2
Record name Ethyl 6-fluoro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-6-fluoro-quinoline-3-carboxylic acid ethyl ester (4.2 g, 16.6 mmol) and diisopropylethylamine (8.7 mL, 50 mmol) in ethanol (50 mL) was hydrogenated over 10% palladium on carbon (0.2 g) at 1 atmosphere of hydrogen for 1 day. Additional catalyst (0.3 g) was added and the hydrogenation was continued at 50 psi of hydrogen for 2 hours. The catalyst was removed by filtration. The solvent was evaporated in vacuo, and the residue was partitioned between water and dichloromethane. The organic layer was dried over sodium sulfate. The product was preabsorbed onto silica gel and purified by flash chromatography, using a gradient of ethyl acetate (0% to 30%) in heptanes as the eluant, to give the product as a yellow solid, 2.2 g (60%). MS: m/z 219.9 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-fluoroquinoline-3-carboxylate
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Ethyl 6-fluoroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.